molecular formula C15H16O3 B7778631 (2-Methoxyphenyl)(4-methoxyphenyl)methanol

(2-Methoxyphenyl)(4-methoxyphenyl)methanol

Cat. No.: B7778631
M. Wt: 244.28 g/mol
InChI Key: PZTCHFCMZOXVNP-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(4-methoxyphenyl)methanol is an organic compound characterized by the presence of two methoxy groups attached to phenyl rings, which are further connected to a central methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize (2-Methoxyphenyl)(4-methoxyphenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-methoxyphenyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with 4-methoxybenzaldehyde to form the desired product.

      Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The temperature is maintained at around 0°C to room temperature.

  • Reduction of Ketones: : Another method involves the reduction of (2-methoxyphenyl)(4-methoxyphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Reaction Conditions: The reduction is typically performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol, under controlled temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2-Methoxyphenyl)(4-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Products: The primary products are (2-methoxyphenyl)(4-methoxyphenyl)ketone or (2-methoxyphenyl)(4-methoxyphenyl)aldehyde.

  • Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

      Products: The major products are secondary alcohols or fully reduced hydrocarbons.

    • Reagents: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and alkylating agents (R-Cl, AlCl3).

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxyphenyl)(4-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. Its structural features allow for modifications that can enhance its efficacy and reduce side effects.

Industry

Industrially, the compound is used in the production of fragrances and flavoring agents due to its pleasant aromatic properties. It is also employed in the manufacture of polymers and resins, where it acts as a stabilizer and modifier.

Mechanism of Action

The mechanism by which (2-Methoxyphenyl)(4-methoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In antioxidant applications, the compound can neutralize free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)methanol: This compound lacks the additional methoxy group on the second phenyl ring, which may result in different chemical and biological properties.

    (4-Methoxyphenyl)methanol: Similar to (2-Methoxyphenyl)methanol, this compound has only one methoxy group, affecting its reactivity and applications.

    (2,4-Dimethoxyphenyl)methanol: This compound has two methoxy groups on the same phenyl ring, which can influence its steric and electronic properties differently compared to (2-Methoxyphenyl)(4-methoxyphenyl)methanol.

Uniqueness

This compound is unique due to the presence of methoxy groups on two different phenyl rings, which can lead to distinct reactivity patterns and potential applications. This structural feature allows for greater versatility in chemical synthesis and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTCHFCMZOXVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.5 g of o-anisaldehyde are dissolved in THF and cooled to 0° C. 24.2 ml of 4-methoxyphenylmagnesium bromide (0.5 M in THF) are added to the mixture. The reaction solution is stirred at room temperature overnight and then poured into a 20% NH4Cl solution and extracted with ethyl acetate. 2.63 g of the product are obtained, and this can be employed without further purification.C15H16O3 (244.29) MS (ESI+) 227.05 (M−OH)+
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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